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Compound of Interest

Compound Name: 1,3,3-Trimethoxypropene

CAS No.: 17576-35-1

Cat. No.: B101445 Get Quote

Introduction & Strategic Utility
1,3,3-Trimethoxypropene (TMP) is a densely functionalized enol ether (

). In the context of cycloaddition chemistry, it acts as an electron-rich dipolarophile. Its unique
structure offers two strategic advantages over simple vinyl ethers:

Latent Functionality: The acetal group at C3 and the methoxy group at C1 allow the resulting

cycloadducts to be easily converted into aromatic isoxazoles or open-chain amino-polyols

via hydrolysis or elimination.

Regiocontrol: The strong electron-donating methoxy group at C1 dominates the polarization

of the double bond, ensuring high regioselectivity during the cycloaddition with 1,3-dipoles

(nitrones, nitrile oxides).

Chemical Profile[1][2][3][4][5][6][7][8][9]
IUPAC Name: (E)-1,3,3-Trimethoxyprop-1-ene[1]

CAS: 17576-35-1[1]

Role: Electron-rich Dipolarophile (HOMO-controlled)

Key Reactivity: [3+2] Cycloaddition with electron-deficient dipoles (LUMO-controlled).
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Mechanistic Principles & Regioselectivity
To design successful experiments, one must understand the Frontier Molecular Orbital (FMO)

interactions governing this system.

FMO Theory Application
Dipolarophile (TMP): As an enol ether, TMP has a high-energy HOMO. The coefficient is

largest at the

-carbon (C2), but the nucleophilic attack is directed by the stability of the resulting
intermediate (or concerted transition state charge distribution).

Dipole (e.g., Nitrone): Typically reacts via its LUMO.

Regiochemistry:

General Rule: For electron-rich alkenes, the oxygen of the dipole attacks the substituted (

) carbon (C1-OMe), and the carbon of the dipole attacks the unsubstituted (

) carbon (C2).

Outcome: This yields 5-methoxy-4-(dimethoxymethyl) substituted heterocycles.
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Figure 1: Mechanistic flow from FMO interaction to final heterocyclic scaffold.
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Protocol A: Synthesis of Isoxazolidines (Reaction with
Nitrones)
This protocol describes the reaction of TMP with in situ generated or pre-formed nitrones. This

route is ideal for creating chiral amino-polyol precursors.

Reagents:

1,3,3-Trimethoxypropene (1.2 equiv)[1]

N-Methyl-C-phenylnitrone (1.0 equiv)

Solvent: Toluene (Anhydrous)

Catalyst (Optional):

or

(for Lewis Acid catalysis at lower temps)

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve the nitrone (1.0 mmol) in anhydrous toluene (5 mL).

Addition: Add 1,3,3-Trimethoxypropene (1.2 mmol, 158 mg) via syringe.

Note: TMP is moisture sensitive; handle under inert atmosphere (

or Ar).

Thermal Activation: Heat the mixture to reflux (

) for 12–24 hours. Monitor by TLC (SiO2, EtOAc/Hexanes). The nitrone spot should
disappear.

Lewis Acid Variant:[2][3] If using
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(10 mol%), stir at Room Temperature (RT) for 24 hours. This often improves
diastereoselectivity (endo/exo ratio).

Workup:

Cool to RT.

Concentrate the solvent under reduced pressure.

Purification: Flash column chromatography on silica gel (neutralized with 1%

to prevent acetal hydrolysis).

Data Validation:

1H NMR: Look for the characteristic doublet of doublets for the H-5 proton (adjacent to

OMe and O-N) around

5.0–5.5 ppm.

13C NMR: The acetal carbon appears ~100 ppm; the hemiaminal ether carbon (C5)

appears ~105 ppm.

Protocol B: Synthesis of Isoxazoles (Reaction with
Nitrile Oxides)
Nitrile oxides are unstable and must be generated in situ from chlorooximes (hydroximoyl

chlorides). This reaction yields isoxazolines which can eliminate methanol to form aromatic

isoxazoles.

Reagents:

Aldoxime (Precursor)

N-Chlorosuccinimide (NCS)

Base:

(Triethylamine)
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1,3,3-Trimethoxypropene[1][4]

Step-by-Step Methodology:

Chlorination: Dissolve aldoxime (1.0 mmol) in DMF (2 mL). Add NCS (1.1 mmol) and stir at

RT for 1 hour to generate the hydroximoyl chloride.

Cycloaddition:

Add a solution of 1,3,3-Trimethoxypropene (1.5 mmol) in DMF (1 mL).

Slowly add

(1.2 mmol) dropwise over 30 minutes. Crucial: Slow addition keeps the concentration of
nitrile oxide low, preventing dimerization to furoxans.

Reaction: Stir at RT for 4–6 hours.

Workup: Dilute with water, extract with diethyl ether (3x), wash with brine, dry over

, and concentrate.

Aromatization (Optional): The resulting 5-methoxy-isoxazoline can be converted to the

isoxazole by treating with mild acid (pTSA, reflux in benzene) to eliminate MeOH.

Data Summary & Troubleshooting
Expected Reactivity Table
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Component A Component B Conditions
Primary
Product

Transformatio
n

TMP
Nitrone (

)

Toluene, 5-Methoxy-

isoxazolidine

Hydrolysis

-amino aldehyde

TMP
Nitrile Oxide (

)
DMF/Et3N, RT

5-Methoxy-

isoxazoline

Acid

Isoxazole

TMP Silyl Nitronate

DCM,

,

N-Silyloxy-

isoxazolidine

Mild hydrolysis

Isoxazolidine

Troubleshooting Guide
Problem: Low Yield / Polymerization of TMP.

Cause: TMP is acid-sensitive. Trace acid in the solvent or silica gel can hydrolyze the

acetal or polymerize the enol ether.

Solution: Pre-treat solvents with basic alumina or add 1% triethylamine to the reaction and

purification solvents.

Problem: Regioisomer Mixtures.

Cause: Steric bulk of the dipole substituent may override electronic directing effects.

Solution: Switch to Lewis Acid catalysis (Protocol A, Variant) to enforce electronic control

via coordination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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